![molecular formula C17H13ClF3NOS B2629064 N-(4-chlorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide CAS No. 339020-03-0](/img/structure/B2629064.png)
N-(4-chlorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electron-withdrawing effects of the chloro, trifluoro, and amide groups, as well as the electron-donating effect of the sulfanyl group. These effects could impact the compound’s reactivity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
- Results : Five compounds demonstrated convincing anticancer activity comparable to cytosine arabinoside (AraC). The most promising compound (7g) induced mitochondrial injury, leading to significant ROS production and inhibition of ATP synthesis. When combined with AraC, 7g synergized and decreased cell viability effectively .
- Example : Researchers correlated the geometrical and electronic structures of a single 4-chlorophenyl isocyanide (CPI) molecule adsorbed on Au(111) or Pt(111) surfaces with its Raman spectra. This provides insights into surface interactions and molecular behavior .
Anticancer Activity
Surface Chemistry Studies
Organic Electronics
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NOS/c18-11-5-7-12(8-6-11)22-17(23)13-3-1-2-4-15(13)24-10-9-14(19)16(20)21/h1-8H,9-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTGHAMFWTXPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)SCCC(=C(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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